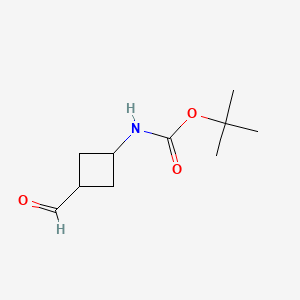

tert-butyl N-(3-formylcyclobutyl)carbamate

Description

Significance as a Versatile Chemical Building Block in Contemporary Organic Chemistry

tert-butyl N-(3-formylcyclobutyl)carbamate is a bifunctional organic compound that features a cyclobutane (B1203170) ring substituted with a formyl group and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups makes it a highly valuable building block in organic synthesis. The Boc-protected amine is stable under a variety of reaction conditions, yet can be readily deprotected to liberate the free amine for further functionalization. The aldehyde group, on the other hand, is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and additions of organometallic reagents.

The inherent ring strain of the cyclobutane moiety imparts unique conformational properties and reactivity to the molecule. This strained four-membered ring can influence the stereochemical outcome of reactions at the substituent positions and can also participate in ring-opening or ring-expansion reactions to generate diverse molecular scaffolds. The combination of these features in a single, readily accessible molecule underscores its importance as a strategic starting material for the synthesis of more complex and functionally rich compounds.

Role in the Elaboration of Complex Molecular Architectures

The utility of this compound as a building block is best illustrated by its application in the synthesis of complex molecular architectures, particularly those with pharmaceutical relevance. The aldehyde functionality serves as a key electrophilic site for the introduction of various substituents, while the protected amine provides a nucleophilic handle following deprotection.

A notable application of this building block is in the synthesis of inhibitors of enzymes such as soluble epoxide hydrolase (sEH). For instance, it can serve as a precursor to unsymmetrical diureas and carbamates, which are classes of compounds that have shown potential as therapeutic agents. mdpi.com The synthesis of such molecules often involves the reaction of the formyl group to introduce one part of the desired structure, followed by deprotection of the Boc group and subsequent reaction of the resulting amine to complete the molecule.

While specific, detailed total syntheses starting from this compound are not extensively documented in widely available literature, its structural motifs are present in various patented compounds, indicating its role as a key intermediate in the discovery and development of new chemical entities. The strategic positioning of its functional groups allows for a modular and convergent approach to the synthesis of complex targets.

Overview of Cyclobutane-Containing Scaffolds in Modern Medicinal Chemistry and Materials Science

The cyclobutane ring, once considered a synthetic curiosity due to its inherent strain, is now recognized as a valuable scaffold in both medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com Its unique structural and conformational properties offer distinct advantages over more common cyclic and acyclic systems.

In Medicinal Chemistry:

The incorporation of a cyclobutane ring into drug candidates can have a profound impact on their pharmacological properties. ru.nl The rigid and three-dimensional nature of the cyclobutane scaffold can help to conformationally constrain a molecule, leading to improved binding affinity and selectivity for its biological target. ru.nl This "pre-organization" of the molecule into a bioactive conformation can reduce the entropic penalty of binding.

Furthermore, cyclobutane scaffolds are often used to improve the metabolic stability of drug candidates. ru.nl The strained ring is relatively inert to many metabolic enzymes, and its incorporation can block sites of metabolism on a molecule, thereby increasing its half-life in the body. Cyclobutanes have been successfully employed as isosteres for other groups, such as phenyl rings or alkenes, to modulate physicochemical properties and enhance drug-like characteristics. ru.nl A number of approved drugs and clinical candidates contain the cyclobutane motif, highlighting its importance in modern drug discovery. ru.nl

In Materials Science:

The unique properties of the cyclobutane ring are also being exploited in the field of materials science. The inherent strain energy of the four-membered ring can be harnessed to create stress-responsive polymers, also known as mechanophores. duke.edu These materials can undergo a chemical reaction, such as the cleavage of the cyclobutane ring, in response to mechanical force. This property is being explored for the development of self-healing materials and sensors.

Cyclobutane-containing monomers can also be used to create polymers with unique thermal and mechanical properties. The rigid nature of the cyclobutane unit can lead to polymers with high glass transition temperatures and enhanced stiffness. Photopolymerization reactions involving [2+2] cycloadditions are a common method for preparing cyclobutane-containing polymers. nih.govnih.gov These materials are finding applications in areas such as sustainable polyesters and advanced coatings. nih.gov

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 171549-92-1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)C=O |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 3 Formylcyclobutyl Carbamate and Its Stereoisomers

Strategies for the Construction of the Functionalized Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) moiety presents unique challenges in its synthesis. youtube.com However, a variety of reliable methods have been developed to construct this four-membered ring system, with cycloaddition reactions and ring contraction/expansion strategies being the most prominent.

Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane derivatives. nih.gov These reactions involve the union of two doubly bonded molecules to form a four-membered ring. Both photochemical and thermal conditions can be employed, with the choice of reactants and conditions influencing the stereochemical outcome. For the synthesis of precursors to tert-butyl N-(3-formylcyclobutyl)carbamate, the cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene is a common strategy. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Ketene/Ketene Acetal | Alkene | [2+2] Cycloaddition | Forms cyclobutanone derivatives directly. Stereochemistry can be controlled by the choice of reactants and catalysts. |

| Dichloroketene | Vinyl Ether | [2+2] Cycloaddition | Yields dichlorocyclobutanone, a versatile intermediate for further functionalization. |

| Alkene | Alkene | Photochemical [2+2] Cycloaddition | Can be used to form a variety of substituted cyclobutanes. |

The resulting cyclobutanones from these reactions serve as versatile intermediates. They can be further functionalized to introduce the required amino and formyl groups. The stereochemistry of the final product is often dictated by the geometry of the starting alkenes and the reaction conditions.

Ring Contraction and Expansion Approaches to Cyclobutane Derivatives

Alternative strategies to construct the cyclobutane ring involve the rearrangement of other ring systems. Ring expansion of cyclopropylcarbinyl systems and ring contraction of five-membered rings are two such approaches.

Ring Expansion: The Tiffeneau-Demjanov rearrangement, for instance, can be utilized to expand a cyclopropylmethylamine to a cyclobutanol upon treatment with nitrous acid. While historically significant, this method can sometimes lead to a mixture of products. More contemporary methods involve the rearrangement of cyclopropylcarbinyl systems catalyzed by transition metals, offering better control over the reaction outcome.

Ring Contraction: Certain cyclopentane (B165970) derivatives can undergo ring contraction to yield cyclobutane structures. For example, the Favorskii rearrangement of α-halocyclopentanones can produce cyclobutanecarboxylic acid derivatives. Photochemical methods have also been employed for the ring contraction of five-membered rings to their four-membered counterparts. nih.gov

Installation of the Formyl (Aldehyde) Functionality

The introduction of the formyl group onto the cyclobutane ring requires careful consideration, especially in the presence of the sensitive amine functionality, which is typically protected.

Formylation Reactions in the Presence of Amine Protecting Groups

Direct formylation of the cyclobutane ring in the presence of a protected amine can be challenging. A more common and reliable approach is the conversion of a pre-existing functional group into the aldehyde. For example, a cyclobutanecarboxylic acid or its corresponding ester can be reduced to the primary alcohol, which is then oxidized to the aldehyde. This two-step process allows for greater control and avoids potential side reactions associated with direct formylation.

Another strategy involves the hydroformylation of a cyclobutene precursor, although this may present challenges in controlling regioselectivity and stereoselectivity.

Selective Oxidation Methodologies for Aldehyde Generation

The oxidation of a primary alcohol to an aldehyde is a crucial step in the synthesis of this compound. This transformation must be performed under mild conditions to avoid over-oxidation to the carboxylic acid and to ensure the stability of the Boc protecting group. Several reagents are well-suited for this purpose.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. wikipedia.orgorganic-chemistry.org It is a mild and efficient protocol that is compatible with a wide range of functional groups, including the Boc protecting group. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. sigmaaldrich.cnwikipedia.orgwikipedia.orgorganic-chemistry.org Its key advantages include neutral reaction conditions and a simple work-up procedure. sigmaaldrich.cnwikipedia.org

| Oxidation Reagent | Key Features |

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | Mild conditions, high yields, compatible with Boc group. wikipedia.orgorganic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Neutral pH, room temperature, high chemoselectivity. sigmaaldrich.cnwikipedia.orgwikipedia.orgorganic-chemistry.org |

| Pyridinium chlorochromate (PCC) | Effective, but chromium-based and potentially acidic. |

| TEMPO-based oxidations | Catalytic and environmentally friendly. |

The choice of oxidant will depend on the specific substrate and the other functional groups present in the molecule. For the synthesis of this compound, both Swern and Dess-Martin oxidations are excellent choices due to their mild nature and compatibility with the Boc protecting group.

Incorporation and Strategic Role of the tert-butyl Carbamate (B1207046) (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org

The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

The strategic role of the Boc group in the synthesis of this compound is multifaceted:

Amine Protection: It deactivates the nucleophilic and basic nature of the amine, preventing it from participating in undesired side reactions during subsequent synthetic steps, such as the oxidation of the alcohol to the aldehyde.

Increased Solubility: The bulky and nonpolar nature of the Boc group often enhances the solubility of the intermediate compounds in organic solvents, facilitating purification by chromatography.

Stereochemical Influence: In some cases, the sterically demanding Boc group can influence the stereochemical outcome of reactions at adjacent centers on the cyclobutane ring.

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in an organic solvent. This deprotection step is usually clean and efficient, yielding the free amine.

N-tert-Butoxycarbonylation of Amine Substrates

The protection of amines using a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. This method is widely employed due to the Boc group's stability under various conditions, such as catalytic hydrogenolysis and basic hydrolysis, while being easily removable under mild acidic conditions. nih.govscispace.com The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride.

Recent advancements have focused on developing environmentally benign and efficient protocols. A notable example is the catalyst-free, chemoselective N-tert-butoxycarbonylation of amines conducted in water. organic-chemistry.org This method proceeds at room temperature, yielding the desired N-Boc derivatives without the formation of common side products like isocyanates or ureas. nih.govscispace.comorganic-chemistry.orgnih.gov The procedure typically involves treating the amine substrate with di-tert-butyl dicarbonate in a mixture of water and a minimal amount of a co-solvent like acetone to ensure the solubility of the reagent. scispace.com This approach is highly efficient, with reactions often reaching completion in minutes, providing excellent yields of the mono-N-protected product. scispace.com

Table 1: Comparison of Selected N-tert-Butoxycarbonylation Methods

| Method | Reagent(s) | Catalyst/Conditions | Advantages | Disadvantages |

| Standard Basic | Di-tert-butyl dicarbonate | DMAP, Et3N, or NaOH in organic solvents | Well-established, high yields | Requires base, organic solvents |

| Catalyst-Free Water-Mediated | Di-tert-butyl dicarbonate | Water/Acetone, Room Temperature | Environmentally friendly, fast, high chemoselectivity, no catalyst needed nih.govscispace.comnih.gov | Substrate solubility may be an issue |

| Lewis Acid Catalysis | Di-tert-butyl dicarbonate | Yttria-Zirconia, Zn(ClO4)2·6H2O, etc. | Can be performed with heterogeneous catalysts, mild conditions | Requires catalyst preparation/purchase, potential for side reactions |

| Alternative Reagents | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Et3N in H2O-dioxane | Useful for specific applications | Reagent may be less common or more expensive than Boc anhydride scispace.com |

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

In the synthesis of complex molecules with multiple functional groups, such as the precursors to this compound, orthogonal protection strategies are crucial. This approach allows for the selective deprotection of one functional group in the presence of others by using protecting groups that are removed under different, non-interfering conditions.

The synthesis of all four stereoisomers of an orthogonally protected cyclobutane-1,2-diamine highlights this principle effectively. nih.gov In this work, two different protecting groups were used for the two amino functionalities, enabling the chemoselective manipulation of each group independently. nih.gov For a molecule like this compound, the Boc-protected amine and the formyl group are themselves an example of an orthogonal set. The Boc group is labile to acid (e.g., trifluoroacetic acid), whereas the aldehyde can be selectively modified through reactions like oxidation, reduction, or Wittig olefination without affecting the Boc group. This orthogonality is essential for the stepwise construction and functionalization of the target molecule and its derivatives. digitellinc.com

Advanced Methods for tert-Butyl Carbamate Formation

Beyond the standard use of Boc anhydride, several advanced methodologies have been developed for the formation of tert-butyl carbamates, often starting from precursors other than amines. One of the most significant is the modified Curtius rearrangement. organic-chemistry.orgnih.gov This powerful one-pot transformation converts carboxylic acids directly into their corresponding Boc-protected amines. researchgate.net

The reaction proceeds by activating a carboxylic acid, which then reacts with sodium azide and di-tert-butyl dicarbonate to generate an acyl azide intermediate. organic-chemistry.orgresearchgate.net This intermediate undergoes a thermal or catalyzed rearrangement to form an isocyanate, which is subsequently trapped by tert-butanol (often generated in situ from the Boc anhydride) to yield the final tert-butyl carbamate. orgsyn.orgnih.gov The use of catalysts, such as zinc(II) triflate, can facilitate the reaction at lower temperatures. organic-chemistry.orgresearchgate.net This method is valued for its tolerance of various functional groups and for providing access to protected amines from readily available carboxylic acids. organic-chemistry.orgresearchgate.net

Table 2: Overview of Advanced Carbamate Formation Methods

| Method | Starting Material | Key Reagents | Key Intermediate | Notes |

| Modified Curtius Rearrangement | Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide, Zn(OTf)2 (cat.) | Acyl azide -> Isocyanate | One-pot conversion of R-COOH to R-NHBoc; avoids handling isolated azides organic-chemistry.orgresearchgate.netorgsyn.org |

| Three-Component Coupling | Amine | Carbon Dioxide, Alkyl Halide | Carbamic acid salt | Utilizes CO2 as a C1 source; environmentally benign approach organic-chemistry.org |

| From Alcohols | Alcohol | Isocyanate | N/A | Traditional method, but requires handling of potentially toxic isocyanates |

Stereoselective Synthesis of this compound Isomers

The construction of the cyclobutane core with specific stereochemistry is a significant challenge in organic synthesis. chemistryviews.org The synthesis of enantiomerically pure and diastereomerically distinct isomers of this compound requires sophisticated asymmetric strategies.

Asymmetric Synthetic Approaches to Enantiopure Cyclobutane Derivatives

The [2+2] photocycloaddition of alkenes is a powerful and atom-economical method for constructing cyclobutane rings. chemistryviews.orgacs.org Achieving enantioselectivity in these reactions can be accomplished through several strategies:

Chiral Catalysis : The use of chiral catalysts, such as copper(I) or iridium complexes, can induce asymmetry during the cycloaddition. acs.orgacs.org For instance, an efficient synthesis of enantioenriched cyclobutanes has been developed via a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.orgacs.orgnih.gov

Chiral Templates and Auxiliaries : A chiral hydrogen-bonding template can be used to shield one face of a substrate, directing the stereochemical outcome of the photocycloaddition. mdpi.com

Organocatalysis : The combination of aminocatalysis with hydrogen-bonding activation has been used to achieve formal enantioselective [2+2] cycloaddition reactions. nih.gov

Alternative approaches to enantiopure cyclobutanes include the heteroatom-directed conjugate addition (HADCA) to chiral epoxyvinylsulfone-substituted carbohydrates, which creates a carbanion that undergoes intramolecular cyclization. nih.gov Additionally, sequential Rh-catalyzed bicyclobutanation followed by a Cu-catalyzed homoconjugate addition provides a route to densely functionalized, enantiomerically enriched cyclobutanes. acs.org

Control of cis/trans Isomerism in Cyclobutyl Systems

Controlling the relative stereochemistry (cis vs. trans) of substituents on the cyclobutane ring is critical for synthesizing specific diastereomers. The fluxional nature of the cyclobutane ring can make stereochemical outcomes difficult to predict and analyze. nih.govacs.org

A highly effective method for achieving stereocontrol is the stereospecific ring contraction of pyrrolidines . nih.govnih.gov This reaction, mediated by iodonitrene chemistry, proceeds via a 1,4-biradical intermediate. acs.orgchemistryviews.org The stereochemistry of the starting pyrrolidine is directly translated to the product; for example, a cis-substituted pyrrolidine yields the corresponding cis-cyclobutane with excellent stereocontrol. nih.govacs.org

Other methods for controlling diastereoselectivity include:

Diastereoselective Reduction : The reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) has been shown to proceed with high cis-selectivity. acs.org

Strain-Release Reactions : The reaction of bicyclo[1.1.0]butanes with amines, catalyzed by Cu(OTf)₂, can be controlled to produce either trans or cis products by selecting the appropriate ligand. researchgate.net

Directed C–H Functionalization : Using a directing group, it is possible to sequentially install substituents onto a cyclobutane core, controlling the relative stereochemistry of the final product. nih.govacs.org

The stereochemical configuration of the final products is often confirmed through nuclear Overhauser effect (NOE) experiments. digitellinc.com

Chiral Auxiliary and Organocatalytic Strategies for Stereocontrol

Both chiral auxiliaries and organocatalysis are powerful tools for establishing absolute stereochemistry in cyclobutane synthesis.

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. In cyclobutane synthesis, this has been demonstrated in the enantioselective [2+2] cycloaddition of N-allenamides with electron-deficient olefins, catalyzed by a Mg(II)/N,N'-dioxide complex, to produce methylenecyclobutanes with up to 96% ee. rsc.org

Organocatalysis : Organocatalysis uses small, chiral organic molecules to catalyze stereoselective transformations. This approach avoids the use of metals and often provides high levels of enantiocontrol. In the context of cyclobutane synthesis, bifunctional squaramide-based aminocatalysts have been used to achieve a dual activation of α,β-unsaturated aldehydes and nitroolefins, leading to the formation of nitrocyclobutanes with complete control over four contiguous stereocenters. nih.gov Similarly, amino acids like (S)-tryptophan have been employed as organocatalysts in the enantioselective aldol (B89426) reaction of 2-hydroxycyclobutanone with aromatic aldehydes. mdpi.com These methods provide direct access to functionalized, chiral cyclobutane building blocks. mdpi.comnih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

A key starting material for these syntheses is 3-oxocyclobutanecarboxylic acid. This can be converted to an acyl azide, which then undergoes a Curtius rearrangement in the presence of tert-butanol to yield tert-butyl 3-oxocyclobutylcarbamate. This ketone serves as a critical branch point for accessing both cis- and trans- stereoisomers of the final product.

Stereoselective Reduction of the Ketone Intermediate

The stereochemical identity of the final aldehyde is determined at the reduction step of tert-butyl 3-oxocyclobutylcarbamate. The choice of reducing agent dictates whether the cis- or trans- alcohol precursor is predominantly formed.

Synthesis of the cis-isomer: The stereoselective reduction of tert-butyl 3-oxocyclobutylcarbamate to the corresponding cis-alcohol, tert-butyl N-(cis-3-hydroxycyclobutyl)carbamate, can be achieved with high diastereoselectivity using reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®). The bulky nature of this reagent favors hydride attack from the less hindered face of the cyclobutanone ring, leading to the formation of the cis-isomer.

Synthesis of the trans-isomer: Conversely, the trans-alcohol, tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate, can be obtained through reduction with sodium borohydride (NaBH4). In this case, the smaller hydride reagent can approach from either face, but thermodynamic control or specific reaction conditions can be optimized to favor the formation of the trans-isomer. A patented process describes the synthesis of trans-3-aminocyclobutanol, a related precursor, which can be adapted for this purpose.

Oxidation of the Alcohol to the Aldehyde

The final step in the synthesis is the oxidation of the primary alcohol to the aldehyde. Several methods are available for this transformation, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being two of the most common and reliable choices.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions and high yields. The byproducts of the reaction are volatile and easily removed, simplifying purification. However, the requirement for cryogenic temperatures can be a drawback for large-scale industrial synthesis. The reaction also generates dimethyl sulfide, a volatile and odorous byproduct.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a convenient and mild alternative for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out at room temperature in chlorinated solvents like dichloromethane. DMP is known for its high chemoselectivity and tolerance of a wide range of functional groups. While DMP is advantageous for laboratory-scale synthesis due to its ease of use and high yields, its cost and potentially explosive nature can be limiting factors for industrial-scale production.

Below is a comparative table summarizing the key aspects of these synthetic routes.

| Step | Method | Reagents | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity | Scalability |

| Reduction of Ketone | cis-Alcohol Synthesis | L-Selectride® | High diastereoselectivity for the cis-isomer. | Moisture-sensitive and pyrophoric reagent. | Good to Excellent | High | Moderate |

| trans-Alcohol Synthesis | Sodium Borohydride (NaBH4) | Inexpensive and readily available reagent. | Lower diastereoselectivity compared to L-Selectride®. | Good | Moderate to High | High | |

| Oxidation of Alcohol | Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yields, volatile byproducts. | Requires cryogenic temperatures, odorous byproduct. | High | Not applicable | Moderate |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature reaction, high yields, high chemoselectivity. | Expensive reagent, potentially explosive. | High | Not applicable | Low to Moderate |

Chemical Reactivity and Derivatization of Tert Butyl N 3 Formylcyclobutyl Carbamate

Transformations of the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent proton's acidity can be exploited in base-catalyzed reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Wittig, Grignard)

The ability to form new carbon-carbon bonds is central to the construction of complex organic molecules. The formyl group of tert-butyl N-(3-formylcyclobutyl)carbamate is an excellent electrophile for such reactions.

Aldol Reaction: In the presence of a base, the aldehyde can react with enolates or enols derived from other carbonyl compounds. This reaction forms a β-hydroxy carbonyl compound, which can subsequently be dehydrated to yield an α,β-unsaturated carbonyl. This provides a powerful method for extending the carbon skeleton.

Wittig Reaction: This reaction converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The Wittig reaction is highly reliable for installing a double bond with predictable regioselectivity. libretexts.org

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl carbon of the formyl group. doubtnut.com This reaction, followed by an aqueous workup, results in the formation of a secondary alcohol. The type of Grignard reagent used determines the nature of the 'R' group added, offering a straightforward route to a diverse range of substituted cyclobutane (B1203170) derivatives.

| Reaction | Reagent(s) | Product Type |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Grignard Addition | Grignard Reagent (R-MgX), then H₂O | Secondary Alcohol |

Reductions to Alcohols and Oxidations to Carboxylic Acids

The oxidation state of the formyl group can be easily modified, providing access to primary alcohols through reduction or carboxylic acids via oxidation.

Reduction: The formyl group is readily reduced to a primary alcohol, yielding tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. These reagents deliver a hydride ion to the electrophilic carbonyl carbon.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like sodium chlorite (B76162) (NaClO₂) to avoid side reactions. This conversion provides a handle for further modifications, such as amide bond formation.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) or Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) |

Nucleophilic Additions to the Aldehyde Moiety

The polarized nature of the carbon-oxygen double bond in the formyl group makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds via a tetrahedral intermediate and is a key step in many synthetic pathways. masterorganicchemistry.com

Examples of nucleophilic additions include:

Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) to the aldehyde forms a cyanohydrin, which contains both a hydroxyl and a nitrile group. This product is a versatile intermediate, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals, which can then react with a second alcohol molecule to yield a stable acetal. This reaction is often used to protect the aldehyde group during subsequent chemical steps.

Imine Formation: Primary amines react with the aldehyde to form imines (or Schiff bases), which involves the nucleophilic addition of the amine followed by dehydration.

Homologation Reactions (e.g., Seyferth-Gilbert Homologation for Alkyne Formation)

Homologation reactions extend a carbon chain by a single carbon atom. The Seyferth-Gilbert homologation is a notable example that converts aldehydes directly into terminal or internal alkynes. wikipedia.orgwordpress.com The reaction employs a diazomethylphosphonate reagent, such as dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wikipedia.orgyoutube.com

The mechanism involves the deprotonation of the reagent by a strong base (like potassium tert-butoxide) to form an anion. wordpress.comyoutube.com This anion then adds to the aldehyde, leading to a cascade of events including the formation of an oxaphosphetane intermediate, elimination of dimethylphosphate, and loss of nitrogen gas to generate a vinyl carbene, which rearranges to the final alkyne product. wikipedia.orgwordpress.com A popular modification, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows the reaction to proceed under milder basic conditions (e.g., using potassium carbonate), thus broadening its applicability to base-sensitive substrates. wordpress.comsantiago-lab.com

Reactions Involving the Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. wikipedia.orgnih.gov

Selective Deprotection of the Boc Group under Acidic Conditions

The primary reaction involving the carbamate moiety of this compound is the cleavage of the Boc group to reveal the free amine. This deprotection is typically achieved under acidic conditions. acsgcipr.org The Boc group is highly sensitive to acid, which allows for its selective removal in the presence of other acid-sensitive groups if the conditions are carefully controlled. acsgcipr.org

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.org

Hydrogen chloride (HCl) in an organic solvent such as methanol, ethyl acetate, or 1,4-dioxane. wikipedia.org

The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. acsgcipr.org This cation can then be scavenged or lose a proton to form isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to yield the primary amine and carbon dioxide. wikipedia.org A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can sometimes be suppressed by using scavenger reagents like anisole. wikipedia.orgacsgcipr.org

| Reagent(s) | Solvent(s) | Outcome |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Cleavage of Boc group to yield primary amine |

| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, or 1,4-Dioxane | Cleavage of Boc group to yield primary amine salt |

| Aqueous Phosphoric Acid | Water/Organic Co-solvent | Mild and selective cleavage of Boc group |

Derivatization of the Carbamate Nitrogen for Further Functionalization

The this compound molecule contains a carbamate functional group, specifically a tert-butyloxycarbonyl (Boc) group, which serves as a common protecting group for the amine. The derivatization of the carbamate nitrogen typically requires the initial removal of this Boc protecting group to liberate the free amine. This deprotection is a crucial step for subsequent functionalization and is generally achieved under acidic conditions, which selectively cleave the tert-butyl group.

Once the primary amine is exposed, it can undergo a wide array of chemical transformations, allowing for the introduction of diverse functional groups. Common derivatization reactions include:

Acylation: The free amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is fundamental for building more complex molecular architectures.

Alkylation: The nucleophilic amine can be alkylated with alkyl halides. This process can be controlled to yield secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

Reductive Amination: The newly formed amine can react with other aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form new secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These moieties are prevalent in medicinally active compounds. mdpi.com

The table below summarizes potential derivatization pathways for the amine functionality after deprotection of the carbamate nitrogen.

| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Product Class |

| Acylation | Acyl Halide / Anhydride | Acyl Group | Amide |

| Alkylation | Alkyl Halide | Alkyl Group | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonyl Group | Sulfonamide |

| Urea Formation | Isocyanate | Carbamoyl Group | Substituted Urea |

| Thiourea Formation | Isothiocyanate | Thiocarbamoyl Group | Substituted Thiourea |

Functionalization of the Cyclobutyl Ring System

The cyclobutane ring, while relatively inert compared to smaller rings, possesses significant ring strain (approximately 26 kcal/mol), which can be harnessed as a driving force for various chemical transformations. stackexchange.comchemistrysteps.com Functionalization can involve methodologies that alter the ring structure itself or reactions that selectively modify its substituents.

The high strain energy of the cyclobutane ring makes it a candidate for rearrangement reactions that lead to more stable five- or six-membered rings. stackexchange.com These ring expansion reactions are often driven by the formation of a carbocation adjacent to the ring. chemistrysteps.com

For this compound, the formyl group can be converted into a suitable precursor for ring expansion. For example, conversion of the aldehyde to an alcohol followed by transformation into a good leaving group can initiate a Tiffeneau-Demjanov-type rearrangement. wikipedia.org In such a sequence, a carbocation is generated, prompting a 1,2-alkyl shift of a ring carbon, thereby expanding the four-membered ring to a five-membered cyclopentane (B165970) system. The primary driving forces for this transformation are the relief of angle and torsional strain inherent in the cyclobutane structure. stackexchange.comchemistrysteps.com

Conversely, ring contraction methodologies can also be applied, although they are less common for cyclobutanes compared to larger rings. One potential, albeit complex, pathway could involve the conversion of the formyl group to an α-diazoketone. Subsequent Wolff rearrangement, often induced photochemically or thermally, could lead to a ring-contracted cyclopropane (B1198618) derivative through a ketene (B1206846) intermediate. wikipedia.org

The following table outlines potential ring modification strategies.

| Transformation | Key Intermediate | Reaction Type | Driving Force | Product Ring System |

| Ring Expansion | Exocyclic Carbocation | Tiffeneau-Demjanov Rearrangement | Relief of Ring Strain chemistrysteps.com | Cyclopentane |

| Ring Contraction | α-Diazoketone | Wolff Rearrangement | Formation of Stable N₂ | Cyclopropane |

Beyond altering the ring size, the cyclobutyl skeleton can undergo selective substitution. The existing functional groups—the aldehyde and the protected amine—can direct reactions to specific positions on the ring. For instance, the carbon alpha to the formyl group can be functionalized through enolate chemistry. Under basic conditions, an enolate can be formed and subsequently reacted with various electrophiles to install new substituents at the C-2 or C-4 positions relative to the carbamate.

Furthermore, modern C-H functionalization techniques could potentially be applied. Palladium-catalyzed methods have been developed for the formal γ-C-H functionalization of cyclobutyl ketones, which could be analogous to the formyl group in the target compound. researchgate.net Such a strategy could enable the introduction of aryl, alkenyl, or alkynyl groups at the C-3 position, leading to cis-1,3-disubstituted cyclobutane products. researchgate.net These reactions often proceed through the formation of a metallacyclic intermediate, allowing for high regio- and stereoselectivity.

Multi-Component and Cascade Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. tcichemicals.com The aldehyde functionality of this compound makes it an excellent candidate for several well-known MCRs.

One of the most prominent examples is the Ugi four-component reaction (Ugi-4CR) . In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. tcichemicals.com this compound could serve as the aldehyde component in this reaction, allowing for the rapid assembly of complex molecules featuring the cyclobutane scaffold.

Similarly, the Passerini three-component reaction offers another avenue. This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. caltech.edu By employing the title compound as the aldehyde, highly functionalized cyclobutane derivatives can be synthesized efficiently.

Cascade reactions, which involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, are also conceivable. For example, an initial intermolecular reaction at the aldehyde, such as a Knoevenagel condensation, could introduce a Michael acceptor. This intermediate could then undergo an intramolecular Michael addition with the deprotected carbamate nitrogen (or a derivative thereof) to form a bicyclic system.

The table below lists potential MCRs involving the title compound.

| Reaction Name | Number of Components | Other Reactants | Key Product Scaffold |

| Ugi Reaction | 4 | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | 3 | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Kabachnik-Fields Reaction | 3 | Amine, Phosphite | α-Aminophosphonate |

| Strecker Synthesis | 3 | Amine, Cyanide Source | α-Aminonitrile |

Role as a Key Intermediate in Natural Product Total Synthesis

The unique four-membered ring structure of this compound makes it a valuable precursor in the assembly of intricate molecular architectures found in nature.

Precursor to Biologically Active Marine Natural Products

While specific examples of marine natural products synthesized directly from this compound are not extensively detailed in publicly available literature, the broader class of cyclobutane-containing compounds is significant in this field. Marine organisms often produce metabolites with unique ring systems, and synthetic intermediates like this carbamate are crucial for accessing these structures. The aldehyde functional group allows for chain extension or ring formation, while the protected amine can be revealed at a later stage for further functionalization, essential steps in recreating complex natural product scaffolds.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules. The structure of this compound is well-suited for the synthesis of such rings. The aldehyde can react with various nucleophiles to initiate cyclization reactions. Following the construction of the heterocyclic core, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be easily removed under acidic conditions, allowing for subsequent modifications. This strategy is a key advantage in the modular assembly of complex heterocyclic systems.

Utility in Pharmaceutical Intermediate Synthesis

The compound is a valuable starting material for creating intermediates used in the development of modern pharmaceuticals.

Precursor for Orexin Receptor Antagonists

Orexin receptor antagonists are a class of drugs primarily used to treat sleep disorders like insomnia. Research has identified a related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, as a pivotal intermediate in the synthesis of these antagonists. The synthesis pathways to these therapeutic agents often require precisely configured building blocks, and while a direct route from this compound is not commonly cited, the structural motifs are relevant to the broader synthetic strategies employed.

Intermediates for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for drugs aimed at treating inflammatory and autoimmune diseases. The same key intermediate used for orexin receptor antagonists, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is also crucial for the synthesis of IRAK4 inhibitors. This highlights the efficiency of using a common chiral building block to access multiple classes of therapeutic agents.

Strategic Use in Lacosamide Synthesis

Lacosamide is an anticonvulsant medication used for the treatment of epilepsy. Its synthesis involves the careful construction of a specific stereocenter. While various synthetic routes to Lacosamide have been developed, many originate from amino acid precursors like D-serine. The use of this compound in this context would represent a novel, though not widely documented, approach that would necessitate a ring-opening of the cyclobutane structure to form the final acyclic product.

An in-depth review of the scientific literature reveals specific applications for the versatile chemical building block, This compound . This compound, featuring a cyclobutane ring functionalized with a protected amine and an aldehyde, serves as a valuable intermediate in the synthesis of complex molecules. This article explores its role in several advanced areas of chemical synthesis, focusing on its application in the development of therapeutic agents and novel chemical structures.

Spectroscopic and Computational Characterization of Tert Butyl N 3 Formylcyclobutyl Carbamate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of tert-butyl N-(3-formylcyclobutyl)carbamate. Both ¹H and ¹³C NMR spectra provide definitive evidence for the presence of all constituent functional groups and offer insights into the stereochemistry (cis/trans isomerism) of the cyclobutane (B1203170) ring.

The ¹H NMR spectrum is characterized by several key signals. The aldehyde proton (-CHO) typically appears as a distinct singlet or triplet in the downfield region, around 9.5-9.8 ppm. The proton attached to the nitrogen of the carbamate (B1207046) (N-H) gives rise to a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The nine protons of the tert-butyl group produce a sharp, intense singlet at approximately 1.45 ppm, a hallmark of the Boc-protecting group. rsc.org The protons on the cyclobutane ring appear as a series of complex multiplets in the aliphatic region (typically 1.8-3.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on whether the substituents are in a cis or trans configuration.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Distinct signals are observed for the aldehyde carbonyl (~200-205 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). rsc.org The four carbons of the cyclobutane ring are observed in the aliphatic region, with their exact shifts also depending on the stereoisomeric form.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| Aldehyde Proton | ¹H | 9.5 - 9.8 | s or t |

| NH Proton | ¹H | ~5.0 (variable) | br s |

| CH on Cyclobutane (bearing N) | ¹H | ~4.0 - 4.5 | m |

| CH on Cyclobutane (bearing CHO) | ¹H | ~2.8 - 3.2 | m |

| CH₂ on Cyclobutane | ¹H | ~1.8 - 2.5 | m |

| tert-butyl Protons | ¹H | ~1.45 | s (9H) |

| Aldehyde Carbonyl | ¹³C | 200 - 205 | C=O |

| Carbamate Carbonyl | ¹³C | ~155 | N-C=O |

| Quaternary tert-butyl Carbon | ¹³C | ~80 | O-C(CH₃)₃ |

| Cyclobutane Carbons | ¹³C | 30 - 50 | CH, CH₂ |

| Methyl tert-butyl Carbons | ¹³C | ~28 | C(CH₃)₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound (C₁₀H₁₇NO₃) to be 199.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for its analysis.

The fragmentation pattern in mass spectrometry is highly characteristic of the Boc-protecting group. A common fragmentation pathway involves the loss of a tert-butyl cation ([C(CH₃)₃]⁺), resulting in a prominent peak at m/z 57. Alternatively, the loss of isobutylene (B52900) (56 Da) through a McLafferty-type rearrangement is frequently observed, leading to a fragment corresponding to [M - 56]⁺. Another significant fragmentation is the loss of the entire tert-butoxy (B1229062) group (73 Da) or the complete loss of the Boc group via cleavage of the N-C bond to lose CO₂ and isobutylene (100 Da).

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Remarks |

| 199 | [M]⁺ | [C₁₀H₁₇NO₃]⁺ | Molecular Ion |

| 143 | [M - C₄H₈]⁺ | [C₆H₉NO₃]⁺ | Loss of isobutylene |

| 126 | [M - C₄H₉O]⁺ | [C₆H₈NO₂]⁺ | Loss of tert-butoxy radical |

| 100 | [M - C₅H₈O₂]⁺ | [C₅H₉NO]⁺ | Loss of Boc group (isobutylene + CO₂) |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-butyl cation |

X-Ray Crystallography for Solid-State Structure Determination of Related Carbamate Derivatives

While the specific crystal structure of this compound is not widely reported, analysis of closely related tert-butyl carbamate derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. mdpi.comnih.gov X-ray diffraction studies on compounds like tert-butyl N-(thiophen-2-yl)carbamate and tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate reveal several conserved structural features. mdpi.comnih.gov

A key finding is the planarity of the carbamate functional group (O-C=O-N). The torsion angle within this group is typically close to 0° or 180°, indicating a high degree of sp² character and resonance stabilization. mdpi.com The bond lengths and angles are consistent with established values for carbamates. mdpi.com

Table 3: Representative Crystallographic Data for a Related Carbamate Derivative (tert-butyl N-(thiophen-2-yl)carbamate) nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₁₃NO₂S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 11.732 (2) |

| b (Å) | 8.6513 (17) |

| c (Å) | 9.879 (2) |

| V (ų) | 1002.7 (3) |

| Hydrogen Bonding Motif | N-H···O=C intermolecular bonds forming chains |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound.

The IR spectrum shows strong, characteristic absorption bands. A sharp band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate. The C=O stretching of the carbamate group appears as a very strong and intense band in the region of 1680-1715 cm⁻¹. The aldehyde group is identified by two key features: the C=O stretch, which typically appears at a slightly higher frequency than the carbamate carbonyl (around 1720-1740 cm⁻¹), and the characteristic C-H stretch of the aldehyde proton, which manifests as a pair of weaker bands between 2700-2900 cm⁻¹. Other significant bands include the C-H stretches of the aliphatic and tert-butyl groups (~2850-3000 cm⁻¹) and the C-O stretching vibrations of the carbamate ester (~1160-1250 cm⁻¹). mdpi.com

Raman spectroscopy provides complementary data. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C and symmetric C-H vibrations often produce stronger signals in the Raman spectrum, aiding in a complete vibrational assignment.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |

| Carbamate N-H | Stretch | 3300 - 3400 | Medium-Strong |

| Aliphatic/tert-butyl C-H | Stretch | 2850 - 3000 | Strong |

| Aldehyde C-H | Stretch | 2700 - 2900 | Weak (often two bands) |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Carbamate C=O | Stretch | 1680 - 1715 | Very Strong |

| Carbamate C-O | Stretch | 1160 - 1250 | Strong |

Computational Chemistry Studies on Conformation and Reactivity

Computational methods are invaluable for exploring aspects of this compound that are difficult to observe experimentally, such as transition states, electronic structure, and the full range of possible conformations.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and relative energies of different isomers and conformers of the title compound. chemrxiv.org DFT calculations can accurately predict the puckered, non-planar structure of the cyclobutane ring and determine the relative stability of the cis and trans isomers. For each isomer, calculations can identify the most stable conformation by considering the orientation of the bulky Boc-carbamate and formyl groups (equatorial vs. axial-like positions). nih.gov

Furthermore, DFT is used to analyze the electronic properties of the molecule. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can gain insight into the molecule's reactivity. The LUMO is often localized on the aldehyde group, indicating its susceptibility to nucleophilic attack, while the HOMO may be associated with the carbamate oxygen and nitrogen atoms. Electrostatic potential maps generated via DFT can visualize the electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., aldehyde proton and N-H proton) regions of the molecule, further predicting sites of interaction. researchgate.net

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of the molecule in solution or at finite temperatures. nih.gov An MD simulation models the atomic motions of the molecule over time, providing a detailed picture of its flexibility.

For this compound, MD simulations can reveal the dynamic puckering of the cyclobutane ring, which constantly flips between different bent conformations. It also allows for the study of the rotational freedom around the single bonds, such as the C-N bond of the carbamate group and the C-C bonds connecting the substituents to the ring. By analyzing the trajectory from an MD simulation, one can determine the most populated conformational states and the energy barriers between them, providing a much richer understanding of the molecule's structural behavior than a single, static crystal structure or DFT optimization can offer. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate will likely prioritize green chemistry principles to minimize environmental impact. Current multi-step syntheses often rely on traditional reagents and solvents, presenting opportunities for significant improvement.

One promising area is the use of biocatalysis . Enzymes could be employed for the stereoselective synthesis of the cyclobutane (B1203170) core or for the oxidation of a precursor alcohol to the formyl group under mild, aqueous conditions. This approach would reduce the reliance on heavy-metal-based oxidants and organic solvents.

Another avenue is the development of synthetic routes that utilize renewable feedstocks . Research into converting bio-based materials into functionalized cyclobutanes is an emerging field that could provide a more sustainable starting point for the synthesis of this and related compounds. Furthermore, the principles of atom economy will drive the design of new synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby reducing waste.

Finally, replacing hazardous solvents with greener alternatives such as water, supercritical CO2, or bio-derived solvents like Cyrene is a critical future direction. The development of solvent-free or solid-state reactions for key synthetic steps could further enhance the environmental profile of the synthesis.

Exploration of Novel Reactivities and Uncatalyzed Transformations

The unique structural combination of a formyl group and a Boc-protected amine on a cyclobutane ring opens the door to exploring novel chemical transformations. Future research is expected to move beyond the established reactivity of these functional groups to uncover new synthetic potential.

Photocatalysis and photoredox catalysis represent a significant area for future exploration. These methods, which use light to drive chemical reactions, could enable novel C-H functionalization of the cyclobutane ring or facilitate previously inaccessible cycloaddition reactions involving the formyl group. organic-chemistry.org The development of visible-light-mediated reactions would offer a milder and more selective alternative to traditional thermal methods.

Organocatalysis , the use of small organic molecules as catalysts, is another promising frontier. Chiral organocatalysts could be employed for the enantioselective transformation of the formyl group, providing access to stereochemically pure derivatives. Furthermore, research into uncatalyzed, or "on-water," reactions could reveal new reactivities for this compound, driven by hydrophobic effects in aqueous media.

The inherent ring strain of the cyclobutane moiety could also be harnessed in novel strain-release transformations . By designing reactions that are energetically favored by the opening of the four-membered ring, chemists can access more complex molecular architectures that would be challenging to synthesize through other means.

Expansion of Applications in Drug Discovery, Agrochemicals, and Materials Science

The cyclobutane motif is increasingly recognized as a valuable scaffold in the design of bioactive molecules and advanced materials. Its rigid, three-dimensional structure can impart favorable properties such as improved metabolic stability and binding affinity.

In drug discovery , this compound is a prime candidate for the synthesis of novel pharmaceutical compounds. The formyl group can be readily converted into a wide range of other functionalities, allowing for the creation of diverse chemical libraries for screening against various biological targets. The cyclobutane core can act as a bioisostere for other cyclic or acyclic structures, providing a means to fine-tune the pharmacokinetic properties of a drug candidate.

In the field of agrochemicals , this compound could serve as a precursor for new pesticides and herbicides. The unique stereochemistry of the cyclobutane ring can lead to compounds with high target specificity, potentially reducing off-target effects and improving the environmental safety of new agrochemical products.

In materials science , the bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. For instance, it could be incorporated into polyesters or polyamides to create materials with unique thermal and mechanical properties derived from the rigid cyclobutane core. Its derivatives could also find applications in the development of new liquid crystals or organic light-emitting diodes (OLEDs).

Integration with High-Throughput Synthesis and Combinatorial Chemistry Approaches

The demand for large libraries of novel compounds for screening in drug discovery and materials science necessitates the use of high-throughput and combinatorial synthesis methods. This compound is well-suited for integration into these automated platforms.

Its two distinct functional groups allow for a divergent synthesis approach, where a common core is elaborated into a large number of different products. For example, the formyl group can be subjected to a variety of reactions (e.g., reductive amination, Wittig reaction, aldol (B89426) condensation) in parallel, while the Boc-protected amine can be deprotected and subsequently acylated or alkylated with a diverse set of reagents.

This "two-directional" synthetic strategy is highly amenable to combinatorial chemistry , where building blocks are systematically combined to generate all possible structures. By immobilizing the molecule on a solid support, it can be used in automated synthesizers to rapidly produce large libraries of cyclobutane-containing compounds for biological screening or materials testing.

| Synthetic Approach | Potential Reactions on Formyl Group | Potential Reactions on Deprotected Amine |

| Parallel Synthesis | Reductive Amination, Grignard Addition, Wittig Reaction | Acylation, Sulfonylation, Alkylation |

| Solid-Phase Synthesis | Knoevenagel Condensation, Cyanohydrin Formation | Urea Formation, Thiourea Formation |

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgucd.iealmacgroup.com The synthesis and derivatization of this compound are prime candidates for adaptation to flow chemistry platforms.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to traditional batch methods. beilstein-journals.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of the cyclobutane core itself, for example via a photochemical [2+2] cycloaddition, could be significantly improved and scaled up using a flow reactor equipped with a light source. ucd.iealmacgroup.com

Furthermore, multi-step syntheses involving this compound can be streamlined by coupling multiple flow reactors in sequence, eliminating the need for isolation and purification of intermediates. flinders.edu.au This approach is highly compatible with automated synthesis platforms , where reagents are added, and products are purified automatically. Such systems can enable the on-demand synthesis of derivatives of this compound, accelerating research and development in the pharmaceutical and materials science industries.

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by stirring efficiency | Rapid and efficient mixing |

| Safety | Potential for thermal runaway in large batches | Smaller reaction volumes minimize risk |

| Scalability | Often requires re-optimization | Scaled by running the system for longer |

| Automation | Complex | Readily integrated with automated pumps and purification |

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-formylcyclobutyl)carbamate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves three stages: (1) cyclobutane ring formation, (2) Boc (tert-butoxycarbonyl) protection of the amine, and (3) formylation at the 3-position.

- Cyclobutane Synthesis : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane scaffold. For example, allyl amine derivatives can undergo cyclization under UV light with a photosensitizer .

- Boc Protection : React the cyclobutylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl precursor .

Key intermediates include 3-aminocyclobutanol (pre-formylation) and tert-butyl N-(3-hydroxymethylcyclobutyl)carbamate (oxidation precursor).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The Boc group shows a singlet at ~1.4 ppm (9H, tert-butyl) in ¹H NMR and a carbonyl peak at ~155 ppm in ¹³C NMR. The formyl proton appears as a singlet near 9.5-10 ppm, with coupling to cyclobutane protons (δ 2.5-4.0 ppm, multiplicity depends on substituents) .

- IR Spectroscopy : Confirm the carbamate (C=O stretch at ~1680–1720 cm⁻¹) and formyl (C=O stretch at ~1700–1750 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ for C₁₁H₁₈NO₃ (calc. 212.1287) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar impurities. The Boc group increases hydrophobicity, aiding retention .

- Recrystallization : Dissolve in warm dichloromethane and precipitate with hexane. Monitor purity via TLC (Rf ~0.4 in 30% EtOAc/hexane) .

- HPLC : For high-purity requirements, use a C18 column with acetonitrile/water (60:40) at 1 mL/min .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the stereochemistry of tert-butyl carbamate derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELX-2018/3 for structure refinement. Collect data at 100 K to minimize thermal motion. The Boc group’s tert-butyl moiety often provides strong diffraction signals, aiding in determining the cyclobutane ring conformation .

- ORTEP-3 Visualization : Analyze thermal ellipsoids to distinguish between axial and equatorial substituents on the cyclobutane ring. For example, the formyl group’s orientation (cis/trans to the carbamate) can be confirmed via torsion angles .

- Data Contradictions : If NMR suggests multiple conformers but crystallography shows a single structure, consider dynamic effects in solution (e.g., ring puckering) using VT-NMR .

Q. What computational methods predict the reactivity of the formyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to model nucleophilic attacks (e.g., Grignard additions to the formyl group). Fukui indices can identify electrophilic sites .

- MD Simulations : Simulate solvation effects in THF or DMSO to assess steric hindrance around the formyl group. The cyclobutane ring’s rigidity may limit accessibility .

- Transition State Analysis : Use QM/MM to model reaction pathways (e.g., Wittig reactions). Compare activation energies for α- vs. β-attack on the formyl carbon .

Q. How to address discrepancies in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer :

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor formylation efficiency. Poor yields at scale may arise from incomplete mixing or exothermicity .

- Mass Transfer Limitations : For photocycloaddition steps, ensure uniform UV irradiation in flow reactors instead of batch systems .

- Byproduct Analysis : Characterize side products (e.g., over-oxidized cyclobutane derivatives) via LC-MS. Adjust stoichiometry of oxidizing agents (e.g., Swern vs. PCC) .

Q. What strategies optimize the stability of this compound under storage conditions?

- Methodological Answer :

- Degradation Pathways : The formyl group is prone to hydration or oxidation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

- Stabilizers : Add molecular sieves (3Å) to absorb moisture or antioxidants like BHT (0.1% w/w) to prevent radical-mediated oxidation .

- Storage : Keep at –20°C under argon in amber vials to minimize light/oxygen exposure. Confirm stability via DSC (Tₘ > 100°C indicates low hygroscopicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.